5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol

Drug Discovery ADME Physicochemical Property Profiling

5-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol (CAS 1423033-32-2) is a heterocyclic building block comprising a 1,2,4-triazole ring N-methylated at the 4-position and linked at the 3-position to a 3-hydroxypyridine moiety. Its molecular formula is C₈H₈N₄O (MW 176.18 g/mol), and it is commercially supplied at ≥95% purity by multiple vendors including Enamine (cat.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 1423033-32-2
Cat. No. B1433141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol
CAS1423033-32-2
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESCN1C=NN=C1C2=CC(=CN=C2)O
InChIInChI=1S/C8H8N4O/c1-12-5-10-11-8(12)6-2-7(13)4-9-3-6/h2-5,13H,1H3
InChIKeyWUVLSKQTGPFHFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol (CAS 1423033-32-2) – Procurement-Relevant Structural & Physicochemical Baseline


5-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol (CAS 1423033-32-2) is a heterocyclic building block comprising a 1,2,4-triazole ring N-methylated at the 4-position and linked at the 3-position to a 3-hydroxypyridine moiety [1]. Its molecular formula is C₈H₈N₄O (MW 176.18 g/mol), and it is commercially supplied at ≥95% purity by multiple vendors including Enamine (cat. EN300-116622), Biosynth, and Leyan (cat. 1294448) . The compound serves as a versatile scaffold in medicinal chemistry, particularly as a synthetic intermediate for kinase inhibitors, phosphodiesterase (PDE) modulators, and triazolopyridine-based drug candidates [2]. Its key physicochemical identifiers—including a predicted LogP of -0.38, topological polar surface area (TPSA) of 63.83 Ų, and an acid pKa of 8.64—define its solubility, permeability, and formulation behavior, directly influencing procurement decisions for library design or lead optimization [1].

Why 5-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol Cannot Be Directly Replaced by Other Triazole-Pyridine Building Blocks


In-class triazole-pyridine scaffolds exhibit wide variation in hydrogen-bonding capacity, ionization state, and lipophilicity depending on the nature and position of ring substituents [1]. The 3-hydroxyl group on the pyridine ring of 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol introduces a hydrogen-bond donor and a weakly acidic site (predicted pKa 8.64) that is absent in the unsubstituted 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine analog . This single substitution shifts LogP from +0.88 to -0.38 and increases TPSA from 43.6 Ų to 63.8 Ų, altering both passive permeability and aqueous solubility in a manner that cannot be compensated by downstream formulation adjustments alone [1]. Consequently, substituting a des-hydroxy analog in a structure-activity relationship (SAR) study, a metabolic stability assay, or a crystallization screen would yield non-transferable results, risking misallocation of resources in hit-to-lead campaigns [2].

Quantitative Differentiation Evidence for 5-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol (1423033-32-2)


Lipophilicity Reduction vs. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridine (Des-hydroxy Analog, CAS 57980-39-9)

The target compound exhibits a predicted LogP of -0.38, representing a >1.2 log unit reduction in lipophilicity compared to the des-hydroxy analog 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine, which has a computed LogP of +0.88 [1]. This shift translates to an approximately 16‑fold decrease in octanol-water partition coefficient, directly impacting passive membrane permeability, cytochrome P450 promiscuity, and solubility in biorelevant media [2].

Drug Discovery ADME Physicochemical Property Profiling

Topological Polar Surface Area (TPSA) Advantage vs. Des-hydroxy Analog

The incorporation of a hydroxyl group increases the TPSA from 43.6 Ų (des-hydroxy analog) to 63.8 Ų for the target compound [1]. This 20.2 Ų increase exceeds the commonly cited threshold for a significant hydrogen-bonding pharmacophore addition and places the target compound well within the <140 Ų TPSA range generally associated with oral bioavailability, while providing an additional hydrogen-bond donor that can be exploited for target engagement or solubility enhancement [2].

Medicinal Chemistry Drug-Likeness Library Design

Acid pKa and Ionization State Differentiation vs. Thiol Analog (4-Methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, CAS 3652-31-1)

The target compound is predicted to have a phenolic acid pKa of 8.64, indicating that it remains predominantly neutral at physiological pH (7.4) but ionizes to a phenolate anion under mildly basic conditions (e.g., pH > 9) [1]. In contrast, the thiol analog (CAS 3652-31-1) contains an -SH group with a typical thiol pKa of ~6-8, leading to partial ionization at pH 7.4 and a markedly different reactivity profile toward electrophiles and oxidizing agents [2]. This difference fundamentally alters solution stability, protein binding, and suitability for copper-catalyzed or metal-free click chemistry applications [3].

Fragment-Based Drug Discovery Solubility Profiling Bioconjugation

Hydrogen-Bond Donor/Acceptor Ratio and Crystal Engineering Potential vs. 5-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridine

The target compound possesses one hydrogen-bond donor (phenolic -OH) and four acceptors (triazole N, pyridine N, hydroxyl O), yielding a donor/acceptor ratio of 0.25 [1]. The des-hydroxy analog 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine has zero donors and three acceptors . The presence of a strong hydrogen-bond donor in the target compound creates the capacity for robust synthon formation with carboxylic acids, amides, and sulfonamides, enabling co-crystal engineering strategies for solubility or bioavailability enhancement that are structurally inaccessible to the non-hydroxylated scaffold [2].

Solid-State Chemistry Co-crystal Screening Solubility Enhancement

Synthetic Tractability and Pharmacophore Elaboration Advantage

The 3-hydroxyl group serves as a regiospecific point for O-alkylation, esterification, or sulfonylation chemistries, offering a divergent synthetic path distinct from the C–H functionalization required for the des-hydroxy scaffold [1]. While quantitative comparative reaction yield data are not available from open-access literature, the presence of a nucleophilic hydroxyl is universally acknowledged to improve the efficiency and regiochemical fidelity of library synthesis compared to direct pyridine C–H activation, which often requires transition-metal catalysts and suffers from competing regioisomers [2][3]. This practical advantage translates into reduced synthetic cycle time and higher compound output in parallel medicinal chemistry workflows.

Parallel Synthesis Medicinal Chemistry Fragment Elaboration

Procurement-Relevant Application Scenarios for 5-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol (1423033-32-2)


Kinase Inhibitor Fragment Library Design Requiring Low LogP and High Solubility

In fragment-based drug discovery campaigns against kinases such as CDK2, ASK1, or Pim kinases, this compound offers a LogP of -0.38 and TPSA of 63.8 Ų, making it a favorable choice over the des-hydroxy analog (LogP +0.88, TPSA 43.6 Ų) for achieving fragment solubility >1 mM in aqueous buffer while maintaining passive permeability in Caco-2 screens [1]. Its computed compliance with the Rule of Three for fragments supports its inclusion in screening libraries where high hit rates and low non-specific binding are prioritized [2].

Metabolic Stability Profiling of Triazole-Containing Compounds

The phenolic -OH group is a known metabolic soft spot subject to glucuronidation and sulfation. For drug metabolism and pharmacokinetics (DMPK) teams, this compound serves as a probe substrate to benchmark UGT and SULT isoform activity toward triazole-pyridine scaffolds, providing a direct head-to-head comparator against the metabolically more stable des-hydroxy analog [1]. Its predicted pKa of 8.64 ensures that the neutral phenol species dominates at pH 7.4, simplifying interpretation of intrinsic clearance data in hepatocyte assays [2].

Co-crystal and Salt Screening for Solubility-Limited Formulations

The single phenolic hydrogen-bond donor enables formation of co-crystals with pharmaceutically acceptable co-formers such as carboxylic acids (e.g., fumaric, succinic acid) or amides (e.g., nicotinamide). Solid-state chemistry teams can utilize this compound to generate binary phase diagrams and evaluate the solubility advantage of co-crystalline forms over the parent compound, a strategy not available for the H-bond donor-deficient 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine [1]. The high purity (≥95%) from commercial suppliers reduces the risk of impurity-driven nucleation in crystallization screens [2].

Parallel Library Enumeration via O-Functionalization Chemistry

Medicinal chemistry groups executing rapid SAR expansion can leverage the phenolic -OH as a derivatization handle for O-alkylation (e.g., with alkyl halides or Mitsunobu conditions) or O-acylation, generating diverse ether and ester libraries without the need for transition-metal-catalyzed C–H activation [1]. This orthogonal reactivity is particularly valuable when the triazole N-methyl and pyridine nitrogen must remain unmodified to preserve key target interactions, enabling efficient exploration of vectors extending from the 3-position of the pyridine ring [2].

Quote Request

Request a Quote for 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.